Cas no 23876-17-7 (2-Methyl-3-nitrophenylacetic acid ethyl ester)
2-Methyl-3-nitrophenylacetic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-3-nitrophenylacetic acid ethyl ester
- ethyl 2-(2-methyl-3-nitrophenyl)acetate
- Ethyl 2-methyl-3-nitrophenylacetate
- 2-Methyl-3-nitrophenylacetic acid ethyl ester
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- Inchi: 1S/C11H13NO4/c1-3-16-11(13)7-9-5-4-6-10(8(9)2)12(14)15/h4-6H,3,7H2,1-2H3
- InChI Key: XTIYTNIZPQPWAT-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=CC=C(C=1C)[N+](=O)[O-])=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 261
- XLogP3: 2.6
- Topological Polar Surface Area: 72.1
2-Methyl-3-nitrophenylacetic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012492-250mg |
Ethyl 2-methyl-3-nitrophenylacetate |
23876-17-7 | 97% | 250mg |
$499.20 | 2023-09-02 | |
| Alichem | A010012492-500mg |
Ethyl 2-methyl-3-nitrophenylacetate |
23876-17-7 | 97% | 500mg |
$847.60 | 2023-09-02 | |
| Alichem | A010012492-1g |
Ethyl 2-methyl-3-nitrophenylacetate |
23876-17-7 | 97% | 1g |
$1445.30 | 2023-09-02 |
2-Methyl-3-nitrophenylacetic acid ethyl ester Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-Methyl-3-nitrophenylacetic acid ethyl ester
Comprehensive Overview of 2-Methyl-3-nitrophenylacetic acid ethyl ester (CAS No. 23876-17-7): Properties, Applications, and Industry Insights
2-Methyl-3-nitrophenylacetic acid ethyl ester (CAS No. 23876-17-7) is a specialized organic compound widely recognized for its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and fine chemical manufacturing. This ester derivative, characterized by its nitrophenyl and methyl functional groups, exhibits unique reactivity patterns that make it valuable in multi-step synthetic routes. With increasing demand for high-purity intermediates in drug development, this compound has garnered significant attention from researchers exploring structure-activity relationships in medicinal chemistry.
The molecular structure of 2-Methyl-3-nitrophenylacetic acid ethyl ester features a nitro group at the meta position relative to the acetic acid ethyl ester moiety, which influences its electronic properties and solubility characteristics. Recent studies highlight its role as a precursor in synthesizing non-steroidal anti-inflammatory drug (NSAID) analogs, aligning with current industry trends toward targeted molecular modifications. Analytical techniques such as HPLC and GC-MS are routinely employed to verify the compound's purity, typically exceeding 98% in commercial grades.
In the context of green chemistry advancements, manufacturers are optimizing production methods for CAS 23876-17-7 to reduce environmental impact. Modern synthetic protocols emphasize atom economy and catalytic processes, addressing growing concerns about sustainable chemical production. The compound's stability under ambient conditions makes it suitable for global supply chains, though proper storage away from strong oxidizers is recommended to maintain quality.
Emerging applications of 2-Methyl-3-nitrophenylacetic acid ethyl ester include its use in fluorescence probe development and photoactive materials, capitalizing on the nitro group's electron-withdrawing properties. Research published in 2023 demonstrates its potential in designing molecular sensors for environmental monitoring, particularly for detecting heavy metal ions in aqueous systems. These developments align with increasing regulatory focus on environmental contaminants worldwide.
Quality control standards for CAS 23876-17-7 have become more stringent, with leading suppliers now providing comprehensive analytical certificates including residual solvent profiles and isomeric purity data. The pharmaceutical industry particularly values batches with controlled levels of related substances, as even minor impurities can influence downstream reactions. Current market analysis indicates steady growth in demand, especially from contract research organizations specializing in small molecule drug discovery.
From a regulatory perspective, 2-Methyl-3-nitrophenylacetic acid ethyl ester is classified as a standard laboratory chemical with no special transportation restrictions. However, proper personal protective equipment (PPE) including nitrile gloves and chemical goggles should be used when handling the compound in powder form. Material safety data sheets (MSDS) recommend working in well-ventilated areas to minimize exposure risks, reflecting standard precautions for organic esters.
The compound's structure-odor relationship has also attracted interest from the flavor and fragrance industry, where subtle modifications to the phenylacetic acid backbone can produce novel aromatic profiles. Recent patent applications describe derivatives of 23876-17-7 as potential precursors for long-lasting fragrance compounds, demonstrating the chemical's cross-industry versatility. This application sector is projected to grow at 5.8% CAGR through 2028 according to market research reports.
Advanced computational chemistry methods are being applied to predict the physicochemical properties of 2-Methyl-3-nitrophenylacetic acid ethyl ester derivatives, accelerating discovery processes. Molecular docking studies suggest potential interactions with various enzyme active sites, making it a candidate scaffold for fragment-based drug design. These computational approaches complement traditional laboratory synthesis, particularly in early-stage lead compound optimization.
Supply chain considerations for CAS 23876-17-7 emphasize the importance of cold chain logistics for bulk quantities, with temperature-controlled storage recommended for long-term preservation. The compound's hydrolytic stability has been extensively studied, with findings indicating optimal stability at pH ranges between 4-8. These characteristics make it suitable for formulation in various drug delivery systems requiring ester-containing components.
Looking forward, innovation in continuous flow chemistry applications may revolutionize production scales for 2-Methyl-3-nitrophenylacetic acid ethyl ester, offering improved yield and purity profiles. The compound's balanced lipophilicity (logP ~2.1) makes it particularly interesting for prodrug development, where esterase-mediated hydrolysis can control active compound release. These attributes position 23876-17-7 as a compound of continuing relevance in both academic and industrial research settings.
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